5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole
CAS No.: 1795181-37-1
Cat. No.: VC4622513
Molecular Formula: C21H21N3O3
Molecular Weight: 363.417
* For research use only. Not for human or veterinary use.
![5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole - 1795181-37-1](/images/structure/VC4622513.png)
Specification
CAS No. | 1795181-37-1 |
---|---|
Molecular Formula | C21H21N3O3 |
Molecular Weight | 363.417 |
IUPAC Name | (4-ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Standard InChI | InChI=1S/C21H21N3O3/c1-2-26-17-12-10-16(11-13-17)21(25)24-14-6-9-18(24)20-22-19(23-27-20)15-7-4-3-5-8-15/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3 |
Standard InChI Key | APPIZHVJYRHGQS-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Identity
Molecular Architecture
5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole features a 1,2,4-oxadiazole ring (positions 1–3) substituted at position 3 with a phenyl group and at position 5 with a pyrrolidine moiety. The pyrrolidine nitrogen is acylated by a 4-ethoxybenzoyl group, introducing stereochemical complexity (Figure 1). The ethoxy group at the para position of the benzoyl ring enhances lipophilicity, potentially influencing bioavailability .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 363.42 g/mol | |
CAS Number | 1795181-37-1 | |
Purity | >90% | |
Storage Conditions | Room temperature, inert atmosphere |
Synthetic Methodologies
Cyclization Strategies
While no direct synthesis protocol for this compound is publicly documented, analogous 1,2,4-oxadiazoles are typically synthesized via cyclization of acylhydrazides or amidoximes. For example, Pd-catalyzed oxidative annulations between substituted isocyanides and hydrazides have yielded 2-amino-1,3,4-oxadiazoles with high regioselectivity . Adapting these methods, the target compound could hypothetically arise from:
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Condensation: Reaction between a pyrrolidine-containing acylhydrazide and a phenyl-substituted nitrile oxide.
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Cyclodehydration: Tosyl chloride/pyridine-mediated cyclization of a preformed semicarbazide intermediate .
Table 2: Plausible Synthetic Routes
Physicochemical and Spectroscopic Profiles
Stability and Solubility
The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, favoring blood-brain barrier penetration. The ethoxybenzoyl group may impart UV absorption near 270 nm, useful for HPLC quantification . X-ray crystallography of analogous oxadiazoles reveals planar heterocyclic cores with substituents influencing packing motifs .
Spectroscopic Signatures
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¹H NMR: Expected signals include:
Future Directions
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